2,3-Dichlorobenzimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzimidamide can be synthesized through the reaction of 2,3-dichlorobenzonitrile with ammonia or amine derivatives. The reaction typically occurs in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzimidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzimidamides with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Products include amines or partially reduced intermediates.
Scientific Research Applications
2,3-Dichlorobenzimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dichlorobenzimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes.
Pathways Involved: It may interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- 2,4-Dichlorobenzimidamide
- 2,5-Dichlorobenzimidamide
- 2,6-Dichlorobenzimidamide
Comparison: 2,3-Dichlorobenzimidamide is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity. Compared to other dichlorobenzimidamides, it may exhibit different binding affinities and selectivities for molecular targets, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
2,3-dichlorobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVCKUGPVGPLRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594963 |
Source
|
Record name | 2,3-Dichlorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769061-91-8 |
Source
|
Record name | 2,3-Dichlorobenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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